molecular formula C30H49NO7 B1677304 (2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid CAS No. 111111-04-7

(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid

Cat. No. B1677304
M. Wt: 535.7 g/mol
InChI Key: CYWCCCISIBSSKK-AIDYIBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ono 1082 is a drug that increases cAMP levels in hepatocytes in rats.

properties

CAS RN

111111-04-7

Product Name

(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C30H49NO7

Molecular Weight

535.7 g/mol

IUPAC Name

(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H49NO7/c1-4-5-8-20-11-12-21(16-20)26(33)14-13-23-24(28(35)18-27(23)34)17-22(32)9-6-7-10-29(36)31-25(30(37)38)15-19(2)3/h13-14,19-21,23-27,33-34H,4-12,15-18H2,1-3H3,(H,31,36)(H,37,38)/b14-13+/t20?,21?,23-,24?,25+,26-,27-/m1/s1

InChI Key

CYWCCCISIBSSKK-AIDYIBQOSA-N

Isomeric SMILES

CCCC[C@H]1CC[C@@H](C1)[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CC(=O)CCCCC(=O)N[C@@H](CC(C)C)C(=O)O)O)O

SMILES

CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CC(=O)CCCCC(=O)NC(CC(C)C)C(=O)O)O)O

Canonical SMILES

CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CC(=O)CCCCC(=O)NC(CC(C)C)C(=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ono1082;  Ono-1082;  Ono 1082

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid
Reactant of Route 2
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid
Reactant of Route 3
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid
Reactant of Route 4
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid
Reactant of Route 5
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid
Reactant of Route 6
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid

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